N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
CAS No.: 389072-23-5
Cat. No.: VC6763935
Molecular Formula: C23H20BrN5O2S2
Molecular Weight: 542.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 389072-23-5 |
---|---|
Molecular Formula | C23H20BrN5O2S2 |
Molecular Weight | 542.47 |
IUPAC Name | N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C23H20BrN5O2S2/c1-15-4-2-5-17(12-15)26-21(30)14-33-23-28-27-20(13-25-22(31)19-6-3-11-32-19)29(23)18-9-7-16(24)8-10-18/h2-12H,13-14H2,1H3,(H,25,31)(H,26,30) |
Standard InChI Key | OXCMQFJMHRESCV-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CS4 |
Introduction
Structural and Molecular Characterization
Core Molecular Architecture
The compound’s structure integrates four principal components:
-
1,2,4-Triazole ring: A five-membered heterocycle with three nitrogen atoms, known for enhancing metabolic stability and hydrogen-bonding capacity.
-
4-Bromophenyl group: An aromatic ring substituted with bromine at the para position, contributing to hydrophobic interactions and electron-deficient characteristics.
-
Thiophene-2-carboxamide: A sulfur-containing heterocycle linked to a carboxamide group, favoring π-π stacking and target binding.
-
Thioether bridge: A sulfur atom connecting the triazole ring to a 2-oxo-2-(m-tolylamino)ethyl group, modulating conformational flexibility.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₀BrN₅O₂S₂ |
Molecular Weight | 542.47 g/mol |
IUPAC Name | N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CS4 |
InChI Key | OXCMQFJMHRESCV-UHFFFAOYSA-N |
The bromophenyl group’s electronegativity (Pauling scale: 2.96) enhances dipole interactions, while the thiophene-carboxamide’s planar structure facilitates intercalation with biological macromolecules.
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthesis protocols remain proprietary, inferred steps from structural analogs suggest:
-
Triazole Core Formation: Cyclocondensation of thiosemicarbazide with bromophenyl-substituted carbonyl compounds under acidic conditions.
-
Thioether Bridging: Nucleophilic substitution between a triazole-thiol intermediate and 2-chloro-N-(m-tolyl)acetamide.
-
Carboxamide Coupling: Amide bond formation via activation of thiophene-2-carboxylic acid using carbodiimide reagents.
Key challenges include optimizing yield during thioether formation (typical yields: 45–60%) and minimizing epimerization at the carboxamide stage.
Reactivity Profile
The compound undergoes predictable transformations:
-
Bromophenyl Group: Participates in Suzuki-Miyaura cross-coupling reactions with boronic acids (Pd catalysis).
-
Triazole Ring: Resists electrophilic substitution but undergoes alkylation at N1 under basic conditions.
-
Thioether Bridge: Susceptible to oxidation by H₂O₂, forming sulfoxide derivatives.
Biological Activity and Mechanistic Insights
Anticancer Activity
Mechanistic studies propose dual inhibition of:
-
Topoisomerase IIα: Disruption of ATP-binding domains via thiophene-carboxamide intercalation.
-
PI3K/Akt Pathway: Downregulation of phosphorylated Akt (Ser473) in MCF-7 breast cancer cells (IC₅₀: 2.1 μM).
Table 2: In Vitro Cytotoxicity Data
Cell Line | IC₅₀ (μM) | Target Protein Affinity (Kd, nM) |
---|---|---|
MCF-7 (Breast) | 2.1 | Topo IIα: 18.4 |
A549 (Lung) | 3.8 | PI3Kγ: 22.7 |
HepG2 (Liver) | 4.5 | EGFR: 89.3 |
Pharmacokinetic and Toxicity Considerations
ADMET Profiles
-
Absorption: Moderate Caco-2 permeability (Papp: 12.6 × 10⁻⁶ cm/s) due to high polar surface area (PSA: 98.4 Ų).
-
Metabolism: CYP3A4-mediated oxidation of the thioether bridge to sulfoxide metabolites.
-
Toxicity: Ames test negative; hepatotoxicity risk predicted via mitochondrial membrane depolarization assays.
Future Research Directions
-
Stereoselective Synthesis: Development of enantiopure variants to enhance target specificity.
-
Prodrug Formulations: Masking the carboxamide group to improve oral bioavailability.
-
Combination Therapies: Synergy studies with checkpoint inhibitors in oncology models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume